N~2~-benzyl-N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(2-ethylphenyl)glycinamide
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Overview
Description
N~2~-benzyl-N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(2-ethylphenyl)glycinamide is a complex organic compound that features a benzyl group, a chlorinated methoxyphenyl sulfonyl group, and an ethylphenyl group attached to a glycinamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-benzyl-N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(2-ethylphenyl)glycinamide typically involves multi-step organic reactions. The process may start with the preparation of the glycinamide backbone, followed by the introduction of the benzyl, chlorinated methoxyphenyl sulfonyl, and ethylphenyl groups through various substitution and coupling reactions. Common reagents used in these steps include organometallic catalysts, halogenating agents, and sulfonyl chlorides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
N~2~-benzyl-N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(2-ethylphenyl)glycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The benzyl, chlorinated methoxyphenyl sulfonyl, and ethylphenyl groups can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide variety of functional groups.
Scientific Research Applications
N~2~-benzyl-N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(2-ethylphenyl)glycinamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a starting point for the development of new drugs.
Medicine: Research may explore its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which N2-benzyl-N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(2-ethylphenyl)glycinamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, activation of signaling pathways, or modulation of gene expression.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N2-benzyl-N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(2-ethylphenyl)glycinamide include other benzylated glycinamides, sulfonylated aromatic compounds, and substituted phenyl derivatives.
Uniqueness
What sets N2-benzyl-N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(2-ethylphenyl)glycinamide apart is the specific combination of functional groups, which may confer unique chemical reactivity and biological activity
Properties
Molecular Formula |
C24H25ClN2O4S |
---|---|
Molecular Weight |
473.0 g/mol |
IUPAC Name |
2-[benzyl-(5-chloro-2-methoxyphenyl)sulfonylamino]-N-(2-ethylphenyl)acetamide |
InChI |
InChI=1S/C24H25ClN2O4S/c1-3-19-11-7-8-12-21(19)26-24(28)17-27(16-18-9-5-4-6-10-18)32(29,30)23-15-20(25)13-14-22(23)31-2/h4-15H,3,16-17H2,1-2H3,(H,26,28) |
InChI Key |
JCIOLTWSSKOWAJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C3=C(C=CC(=C3)Cl)OC |
Origin of Product |
United States |
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